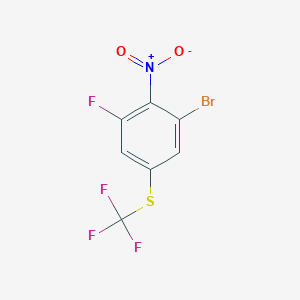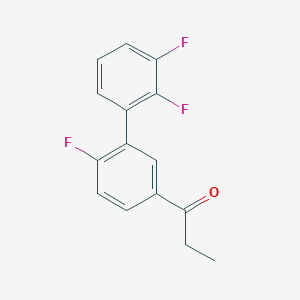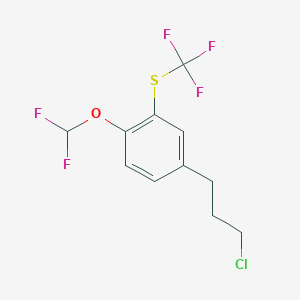
4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid is a unique organic compound characterized by its cubane structure, which is a cubic arrangement of carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. The process often includes:
Formation of the cubane core: This is achieved through cyclization reactions involving suitable precursors.
Functionalization: Introduction of the amino and carboxyethyl groups is done through substitution reactions, often using reagents like amines and carboxylic acids under controlled conditions.
Industrial Production Methods: Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality control .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert carboxylic acids to alcohols or amines to amides.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, amines, and carboxylic acids.
Major Products: The products of these reactions vary based on the reagents and conditions used but generally include derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid exerts its effects is not fully understood. its unique cubane structure allows it to interact with various molecular targets, potentially influencing biochemical pathways. Studies suggest that it may bind to specific enzymes or receptors, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Cubane-1,4-dicarboxylic acid: Shares the cubane core but lacks the amino group.
1-Aminocubane: Contains the amino group but lacks the carboxyethyl group.
Uniqueness: 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid stands out due to its combination of functional groups and the cubane structure, which imparts unique chemical and physical properties.
Propiedades
Fórmula molecular |
C12H13NO4 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
4-(1-amino-1-carboxyethyl)cubane-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-10(13,8(14)15)12-5-2-6(12)4-7(12)3(5)11(2,4)9(16)17/h2-7H,13H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
JFWNSCZVVKFGJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)(C12C3C4C1C5C2C3C45C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B14058602.png)





![(1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14058626.png)






